

# Pimozide: A Repurposed Antipsychotic with Promising Anti-Cancer Efficacy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Pimozide**

Cat. No.: **B1677891**

[Get Quote](#)

A growing body of preclinical evidence suggests that **Pimozide**, an FDA-approved antipsychotic medication, exhibits potent anti-cancer properties across a range of malignancies. This comparison guide synthesizes key findings on the efficacy of **Pimozide**, detailing its mechanisms of action, comparing its performance against other agents, and providing insights into the experimental protocols used to validate these findings. This objective analysis is intended for researchers, scientists, and drug development professionals exploring novel therapeutic strategies in oncology.

**Pimozide**'s journey from a dopamine D2 receptor antagonist for psychiatric disorders to a candidate for cancer therapy is underpinned by its ability to modulate critical signaling pathways implicated in tumor growth, proliferation, and metastasis.<sup>[1][2][3]</sup> Studies have demonstrated its effectiveness in various cancers, including breast, colorectal, brain, prostate, and osteosarcoma.<sup>[4][5][6][7][8][9]</sup> The primary mechanisms of its anti-neoplastic activity involve the inhibition of key signaling cascades such as STAT3 and Wnt/β-catenin, induction of apoptosis and autophagy, and suppression of cancer cell migration.<sup>[4][5][6][10][11][12]</sup>

## Comparative Efficacy of Pimozide

**Pimozide** has been shown to inhibit cancer cell proliferation in a dose- and time-dependent manner.<sup>[5][8]</sup> The following tables summarize its in vitro efficacy, denoted by IC50 values, across various cancer cell lines and provide a glimpse into its in vivo anti-tumor effects.

## In Vitro Cytotoxicity: IC50 Values

| Cancer Type   | Cell Line  | IC50 (µM) | Duration (hours) | Reference |
|---------------|------------|-----------|------------------|-----------|
| Brain Cancer  | U-87MG     | 12 - 16   | 48               | [6][13]   |
| Brain Cancer  | Daoy       | 12 - 16   | 48               | [6][13]   |
| Brain Cancer  | GBM 28     | 12 - 16   | 48               | [6][13]   |
| Brain Cancer  | U-251MG    | 12 - 16   | 48               | [6][13]   |
| Breast Cancer | MCF-7      | 4         | 24               | [2][9]    |
| Breast Cancer | MDA-MB-231 | 8         | 24               | [2][9]    |

## In Vivo Tumor Growth Inhibition

| Cancer Model                                     | Treatment                               | Outcome                                                     | Reference   |
|--------------------------------------------------|-----------------------------------------|-------------------------------------------------------------|-------------|
| Brain Cancer (U-87MG intracranial xenograft)     | 25 mg/kg Pimozide (oral administration) | 45% suppression of tumor growth                             | [6][10][13] |
| Colorectal Cancer (HCT116 & SW480 xenografts)    | 25 mg/kg/day Pimozide (oral gavage)     | Significant inhibition of tumor growth                      | [4]         |
| Breast Cancer (MDA-MB-231 xenograft)             | Not specified                           | Potent in vivo antitumor activity                           | [8][14]     |
| Pancreatic Cancer (AsPC-1 lung metastasis model) | Not specified                           | 62.8% inhibition of metastatic colony formation in the lung | [15]        |

## Key Mechanisms of Action

**Pimozide** exerts its anti-cancer effects through multiple pathways, making it a promising multi-targeted agent.

## Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial mediator of tumor cell proliferation, survival, and angiogenesis. **Pimozide** has been identified as a STAT3 inhibitor.<sup>[5]</sup> It suppresses the phosphorylation of STAT3 at tyrosine 705, which is essential for its activation.<sup>[5][6]</sup> This inhibition leads to the downregulation of downstream anti-apoptotic proteins like c-Myc, Mcl-1, and Bcl-2, ultimately inducing apoptosis in cancer cells.<sup>[6]</sup> In osteosarcoma, **Pimozide**'s STAT3 inhibition also leads to the suppression of catalase expression, resulting in increased reactive oxygen species (ROS) generation and subsequent cell death.<sup>[7]</sup>



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. The antipsychotic drug pimozide promotes apoptosis through the RAF/ERK pathway and enhances autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer stem cells promoted by Pimozide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pimozide suppresses colorectal cancer via inhibition of Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. [PDF] Pimozide Suppresses the Growth of Brain Tumors by Targeting STAT3-Mediated Autophagy | Semantic Scholar [semanticscholar.org]
- 7. The STAT3 inhibitor pimozide impedes cell proliferation and induces ROS generation in human osteosarcoma by suppressing catalase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-psychotic drug pimozide is a novel chemotherapeutic for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Pimozide Suppresses the Growth of Brain Tumors by Targeting STAT3-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of wnt/β-catenin Signaling in Hepatocellular Carcinoma by an Antipsychotic Drug Pimozide [ijbs.com]
- 12. Inhibition of wnt/β-catenin Signaling in Hepatocellular Carcinoma by an Antipsychotic Drug Pimozide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pimozide Suppresses the Growth of Brain Tumors by Targeting STAT3-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.aston.ac.uk [research.aston.ac.uk]
- 15. Pimozide suppresses cancer cell migration and tumor metastasis through binding to ARPC2, a subunit of the Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Pimozide: A Repurposed Antipsychotic with Promising Anti-Cancer Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1677891#validating-the-efficacy-of-pimozide-as-an-anti-cancer-agent>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)